molecular formula C9H15NO4 B1441027 Ethyl 2-cyano-4,4-dimethoxybutanoate CAS No. 773076-83-8

Ethyl 2-cyano-4,4-dimethoxybutanoate

Cat. No.: B1441027
CAS No.: 773076-83-8
M. Wt: 201.22 g/mol
InChI Key: QFVOXVBEBBZZLJ-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-4,4-dimethoxybutanoate is an organic compound with the molecular formula C₉H₁₅NO₄. It is a versatile chemical used in various research and industrial applications due to its unique structural properties. This compound is known for its high purity and stability, making it a valuable reagent in synthetic chemistry .

Safety and Hazards

Ethyl 2-cyano-4,4-dimethoxybutanoate is labeled with the GHS07 pictogram, and its signal word is "Warning" . The compound may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-4,4-dimethoxybutanoate can be synthesized through the coupling of ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. The reaction typically occurs under inert atmosphere conditions at room temperature . The theoretical yield of this synthesis method is approximately 57% .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The compound is often stored under inert atmosphere to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyano-4,4-dimethoxybutanoate undergoes various chemical reactions, including:

  • Acetal Formation
  • Acyl Group Substitution
  • Hydrogen Cyanide Addition to Aldehydes and Ketones
  • Alcoholysis of Anhydrides
  • Amine Synthesis from Nitriles
  • Blaise Reaction
  • Bouveault-Blanc Reduction
  • Catalytic Hydrogenation
  • Claisen Condensations
  • Complex Metal Hydride Reductions
  • Decarboxylation of 3-Ketoacids
  • Ester Cleavage and Hydrolysis
  • Grignard Reactions
  • Hantzsch Pyridine Synthesis
  • Hydride Reductions
  • Nucleophilic Opening of Oxacyclopropanes
  • Thorpe-Ziegler Reaction
  • Transesterification .

Common Reagents and Conditions: The reactions typically involve reagents such as lithium aluminium hydride, Grignard reagents, and various acids and bases. Conditions vary depending on the specific reaction but often include controlled temperatures and inert atmospheres .

Major Products: The major products formed from these reactions include alcohols, amides, ketones, and various substituted derivatives .

Mechanism of Action

The mechanism of action of ethyl 2-cyano-4,4-dimethoxybutanoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups such as the cyano and ester groups. These groups facilitate nucleophilic and electrophilic reactions, making the compound a valuable intermediate in synthetic pathways .

Comparison with Similar Compounds

  • Ethyl 2-cyano-4,4-diethoxybutanoate
  • Ethyl 2-cyano-4,4-dimethoxybutyrate
  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Uniqueness: Ethyl 2-cyano-4,4-dimethoxybutanoate is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in synthetic chemistry compared to its analogs .

Properties

IUPAC Name

ethyl 2-cyano-4,4-dimethoxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-4-14-9(11)7(6-10)5-8(12-2)13-3/h7-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVOXVBEBBZZLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(OC)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695414
Record name Ethyl 2-cyano-4,4-dimethoxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773076-83-8
Record name Ethyl 2-cyano-4,4-dimethoxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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